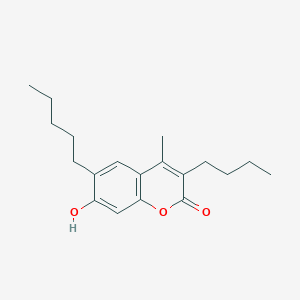
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-, also known as flavonoid, is a natural compound found in various plants, fruits, and vegetables. Flavonoids are known for their antioxidant and anti-inflammatory properties, which make them useful in preventing and treating various diseases.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also has anti-inflammatory properties that help reduce inflammation in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress, inflammation, and cell damage. It also has a positive effect on blood sugar levels and insulin sensitivity, which makes it useful in the prevention and treatment of diabetes. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- in lab experiments include its antioxidant and anti-inflammatory properties, which make it useful in studying the prevention and treatment of various diseases. However, the limitations of using the compound in lab experiments include its low solubility in water, which makes it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-. One direction is the development of more efficient synthesis methods to produce the compound. Another direction is the study of its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health benefits.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- can be achieved through various methods such as chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce the compound in the laboratory. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce the compound. Plant extraction involves the extraction of the compound from plants using solvents.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. The compound has been studied for its potential use in the prevention and treatment of various diseases such as cancer, cardiovascular disease, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
111052-71-2 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-butyl-7-hydroxy-4-methyl-6-pentylchromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-4-6-8-9-14-11-16-13(3)15(10-7-5-2)19(21)22-18(16)12-17(14)20/h11-12,20H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZBIHOLUXWKOYOA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Kanonische SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Andere CAS-Nummern |
111052-71-2 |
Synonyme |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)





